molecular formula C98H160N34O22S B14769729 Apelin-17 (human, bovine) acetate

Apelin-17 (human, bovine) acetate

Cat. No.: B14769729
M. Wt: 2198.6 g/mol
InChI Key: SKUSLCUDTZUPIP-KRXWUICHSA-N
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Description

Apelin Receptor (APJ) Structure-Activity Relationships

The apelin receptor (APJ) is a peptide-binding GPCR with a canonical seven-transmembrane helix architecture. Its activation by apelin-17 involves two distinct interaction sites:

  • N-terminal domain and extracellular loops (ECLs): The receptor’s N-terminal residues (Tyr21, Asp23) form an antiparallel β-sheet with the apelin-17 RPRL motif (residues 2–5), stabilizing the peptide’s orientation. Mutagenesis studies demonstrate that substitutions in Arg2 or Pro3 reduce binding affinity by >90%, underscoring their role in orthosteric recognition.
  • Transmembrane (TM) hydrophobic pocket: The C-terminal Phe17 of apelin-17 inserts into a cavity lined by Tyr88 (TM2), Trp261 (TM6), and Tyr299 (TM7), facilitating receptor activation.

Table 1: Key Apelin-17 Residues and Their Interactions with APJ

Apelin-17 Residue APJ Interaction Site Functional Role
Arg2 N-terminal Tyr21 Stabilizes β-sheet formation; D-isomer substitutions abolish binding
Pro3 N-terminal Asp23 Induces structural kink; critical for peptide-receptor docking
Leu5 ECL2 Glu174 Mediates hydrophobic contacts; alanine substitution reduces Ca²⁺ signaling
Phe17 TM6 Trp261, TM7 Tyr299 Anchors peptide in binding pocket; acetylation enhances β-arrestin bias

The crystal structure of APJ bound to AMG3054, a stabilized apelin-17 mimetic, reveals that cyclization of the RPRL motif through a lactam constraint improves binding affinity by 15-fold compared to linear peptides. This highlights the importance of conformational rigidity in APJ activation.

Ligand-Receptor Binding Kinetics of Apelin-17 Isoforms

Apelin-17 exhibits biphasic binding kinetics characterized by rapid association (kₐ ≈ 1.5 × 10⁶ M⁻¹s⁻¹) and slow dissociation (kd ≈ 0.02 s⁻¹), resulting in a subnanomolar equilibrium dissociation constant (KD = 0.3 nM). Comparative studies show that truncation to apelin-13 reduces affinity by 40%, while bovine apelin-17 (which shares 94% sequence identity with human) displays similar kinetics.

Mechanistic Insights:

  • N-terminal dynamics: The RPRL motif’s β-turn conformation enables rapid docking to the APJ N-terminal domain.
  • C-terminal stabilization: Phe17 forms van der Waals contacts with TM6 and TM7 residues, prolonging receptor-peptide interactions.
  • Acetate modification: Acetylation of the C-terminal carboxyl group reduces peptide degradation by angiotensin-converting enzyme 2 (ACE2), increasing plasma half-life without altering primary binding kinetics.

Allosteric Modulation of APJ Signaling by Acetate Modifications

The acetate group in apelin-17 acetate induces allosteric effects that bias APJ signaling toward Gαi-coupled pathways:

  • Conformational stabilization: Acetylation restricts flexibility in the C-terminal region, favoring a receptor conformation that enhances Gi protein coupling.
  • Reduced β-arrestin recruitment: Alanine substitution at Phe17 decreases β-arrestin recruitment by 70%, while acetylation further attenuates this pathway by destabilizing interactions with APJ’s intracellular loop 3 (ICL3).

Table 2: Signaling Bias Induced by Apelin-17 Acetate

Parameter Apelin-17 (Unmodified) Apelin-17 Acetate
Gαi activation (EC₅₀) 2.1 nM 1.8 nM
β-arrestin recruitment (EC₅₀) 8.3 nM 12.5 nM
ERK1/2 phosphorylation 100% 85%

These findings suggest that acetate modifications fine-tune APJ signaling, potentially offering therapeutic advantages in cardiovascular diseases where balanced G protein/β-arrestin signaling is critical.

Properties

Molecular Formula

C98H160N34O22S

Molecular Weight

2198.6 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C96H156N34O20S.C2H4O2/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97;1-2(3)4/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1

InChI Key

SKUSLCUDTZUPIP-KRXWUICHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Resins and Starting Materials

The synthesis of Apelin-17 requires specific resins that provide the solid support for peptide assembly:

  • Fmoc-L-Phenylalanine-Wang resin (loading capacity: 0.37 mmol/g)
  • 2-chlorotrityl chloride resin (alternative support)

Protected Amino Acids

For the complete synthesis of Apelin-17, the following protected amino acids are required:

  • Fmoc-Lysine(Boc)-OH (2 equivalents)
  • Fmoc-Phenylalanine-OH (2 equivalents)
  • Fmoc-Arginine(Pbf)-OH (3 equivalents)
  • Fmoc-Glutamine(Trt)-OH (1 equivalent)
  • Fmoc-Proline-OH (3 equivalents)
  • Fmoc-Leucine-OH (1 equivalent)
  • Fmoc-Serine(tBu)-OH (1 equivalent)
  • Fmoc-Histidine(Trt)-OH (1 equivalent)
  • Fmoc-Glycine-OH (1 equivalent)
  • Fmoc-Methionine-OH (1 equivalent)

Solvents and Reagents

The synthesis requires several key reagents:

  • N,N-Dimethylformamide (DMF) for washing and as reaction solvent
  • Dichloromethane (DCM) for washing
  • 20% Piperidine in DMF for Fmoc deprotection
  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as coupling agent
  • N,N-Diisopropylethylamine (DIPEA) as base
  • Trifluoroacetic acid (TFA) for cleavage
  • Triisopropylsilane (TIPS) as scavenger
  • Water as scavenger
  • Acetonitrile for purification
  • Acetic acid for salt formation

Solid Phase Peptide Synthesis of Apelin-17

Standard Synthesis Protocol

The following protocol describes the synthesis of Apelin-17 using Fluorenylmethoxycarbonyl (Fmoc) solid phase peptide synthesis (SPPS) methodology:

  • Prepare Fmoc-L-Phenylalanine-Wang resin (276 mg, 0.37 mmol/g) by swelling in dichloromethane for 30 minutes.
  • Wash the resin with N,N-dimethylformamide (3 × 5 mL).
  • Remove the Fmoc protecting group using 20% piperidine in N,N-dimethylformamide (2 × 10 minutes).
  • Wash the resin thoroughly with N,N-dimethylformamide (5 × 5 mL).
  • For each coupling step:
    • Dissolve the appropriate Fmoc-protected amino acid (4 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (4 equivalents), and N,N-diisopropylethylamine (8 equivalents) in N,N-dimethylformamide.
    • Add to the resin and allow coupling to proceed for 45-60 minutes.
    • Monitor completion using the ninhydrin test.
  • Repeat steps 3-5 for each amino acid in the sequence, adding them in reverse order: Pro-Met-Pro-Gly-Lys-His-Ser-Leu-Arg-Pro-Arg-Gln-Arg-Arg-Phe-Lys.
  • After the final Fmoc removal, wash the resin extensively with N,N-dimethylformamide and dichloromethane.

Cleavage and Deprotection

The cleavage and deprotection procedure follows these steps:

  • Prepare a cleavage cocktail containing trifluoroacetic acid/triisopropylsilane/water (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Concentrate the filtrate under reduced pressure to approximately 1-2 mL.
  • Add cold diethyl ether (40 mL) to precipitate the crude peptide.
  • Centrifuge at 4000 rpm for 10 minutes, discard the supernatant, and repeat the ether wash 2-3 times.
  • Dissolve the crude peptide in a mixture of water and acetonitrile (80:20, v/v) containing 0.1% trifluoroacetic acid.
  • Lyophilize to obtain the crude Apelin-17 trifluoroacetate salt.

Conversion to Acetate Salt

To prepare the acetate salt form:

  • Dissolve the lyophilized trifluoroacetate salt in water.
  • Pass the solution through a column of anion-exchange resin pre-equilibrated with acetic acid.
  • Collect the eluent and lyophilize to obtain Apelin-17 acetate.

Purification Methods

High-Performance Liquid Chromatography (HPLC) Purification

The purification of crude Apelin-17 is typically performed using reversed-phase HPLC:

  • Dissolve the crude peptide in water containing 0.1% trifluoroacetic acid.
  • Purify using a C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
  • Typical conditions: 5-50% acetonitrile over 45 minutes at a flow rate of 10 mL/minute.
  • Monitor at 220 and 280 nm.
  • Collect fractions containing the desired peptide.
  • Analyze fractions by analytical HPLC and mass spectrometry.
  • Pool pure fractions and lyophilize.

Solid-Phase Extraction

For smaller-scale purification or sample preparation, solid-phase extraction can be used:

  • Mix 0.3 mL of the supernatant with 0.3 mL of 1% trifluoroacetic acid—0.1% bovine serum albumin.
  • Load onto a Sep-Pak C18 cartridge previously washed with 2 mL 100% acetonitrile and equilibrated with 5 mL 1% trifluoroacetic acid—0.1% bovine serum albumin.
  • Wash the columns with 3 mL 1% trifluoroacetic acid—0.1% bovine serum albumin.
  • Elute Apelin-17 with 1.5 mL 100% acetonitrile.
  • Dry the samples and dissolve in appropriate buffer for further analysis.

Analytical Methods

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

The following conditions are recommended for UHPLC-MS/MS analysis of Apelin-17:

  • Instrument: Waters Xevo TQ-s electrospray ionization mass spectrometer operating in positive ion mode coupled to a Waters Acquity I-class ultra-performance liquid chromatography system.
  • Column: Waters Acquity ultra-performance liquid chromatography Peptide C18 column (1.7 µm, 2.1 × 50 mm).
  • Injection volume: 10 µL.
  • Flow rate: 0.15 mL/minute.
  • Column temperature: 60°C.
  • Mobile phases:
    • A: Water with 0.5% acetic acid
    • B: Methanol with 0.5% acetic acid
  • Gradient: 12-minute method starting with 97% A held until 2 minutes, reduced to 85% A by 4 minutes using a linear gradient, then reduced to 25% A by 8.5 minutes, returning to 97% A at 10 minutes.

Mass Spectrometry Parameters

For optimal mass spectrometry detection:

  • Capillary voltage: 4 kV
  • Cone voltage: 45 V
  • Source offset: 50 V
  • Desolvation temperature: 400°C
  • Desolvation gas flow: 800 L/hour
  • Cone flow: 150 L/hour

Table 1: Mass Spectrometry Detection Parameters for Apelin-17

Peptide Charge Parent Daughter Cone Voltage Collision Energy
Apelin-17 4+ 535.55 371.60 20 12
Apelin-17 5+ 428.64 371.60 20 12

Radioimmunoassay (RIA) Method

For quantitative analysis of Apelin-17 by radioimmunoassay:

  • Mix samples with 125I-labeled pE13F (iodinated on Lys8 by the Bolton and Hunter method, 2,200 Ci/mmol; 0.05 mL, 19,000 disintegrations per minute) as a tracer.
  • Incubate at 4°C overnight.
  • Mix samples with 125I-labeled pE13F and polyclonal K17F antiserum (dilution: 1:4,500) to give a total volume of 0.2 mL.
  • Incubate at 4°C overnight.
  • Add 0.5 mL of Amerlex, and incubate the resulting mixture for 10 minutes at room temperature.
  • Centrifuge tubes at 2,600 × g.
  • Measure the radioactivity of the precipitates.

Research Applications

Apelin-17 and its stable analogs have demonstrated numerous research applications:

  • Cardiovascular research: Apelin-17 analogs induce vasorelaxation of rat aortas and glomerular arterioles precontracted with norepinephrine and angiotensin II, respectively.
  • Fluid homeostasis studies: After intracerebroventricular administration in water-deprived mice, stable analogs P92 and LIT01-196 were 6 and 160 times more efficient, respectively, at inhibiting systemic vasopressin release than native Apelin-17.
  • Blood pressure regulation: When administered intravenously in normotensive rats, Apelin-17 analogs increase urine output and induce a profound and sustained decrease in arterial blood pressure.
  • Cardiac contractility: Apelin-17 has been shown to increase cardiac contractility when applied to isolated perfused rat heart.

Chemical Reactions Analysis

Types of Reactions: Apelin-17 (human, bovine) acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

    Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).

    Deprotection Reagents: TFA for cleavage from resin and removal of side-chain protecting groups.

    Solvents: Dimethyl sulfoxide (DMSO) for dissolving the peptide.

Major Products: The primary product of these reactions is the this compound peptide itself, with high purity achieved through HPLC purification .

Scientific Research Applications

Apelin-17 (human, bovine) is a peptide that has garnered interest for its role in cardiovascular function, water balance, and metabolic homeostasis . Research indicates that Apelin-17 is a ligand for the apelin receptor (APJ), a G protein-coupled receptor involved in multiple homeostatic processes .

Cardiovascular Function

Apelin-17 analogs have displayed potential in treating heart failure due to their influence on cardiac contractility and vascular resistance . Studies have shown that Apelin and Elabela are protective in heart failure models, improving cardiac contractility, preventing hypertrophy, and reducing mortality . Apelin also inhibits the detrimental actions of angiotensin II, suggesting a role in regulating the renin-angiotensin system . Specifically, metabolically stable Apelin-17 analogs can induce vasorelaxation of rat aortas and glomerular arterioles, precontracted with norepinephrine and angiotensin II, and increase cardiac contractility .

Water Balance

Apelin-17 affects water balance through the central inhibition of arginine-vasopressin (AVP) release and the renal blockade of the AVP antidiuretic effect . Research has demonstrated that Apelin-17 analogs can inhibit systemic vasopressin release and increase urine output .

Metabolic Homeostasis

Apelin may decrease body adiposity by increasing energy expenditure through the activation of mitochondrial uncoupling . Apelin analogs have shown potential in promoting insulin-dependent glucose lowering in mice .

HIV-1 and HIV-2 Inhibition

Apelin-17 (human, bovine) TFA has been shown to inhibit the entry of some HIV-1 and HIV-2 strains into NP2/CD4 cells expressing APJ .

Development of Metabolically Stable Analogs

Due to the short in vivo half-life of native Apelin-17, researchers have developed metabolically stable analogs to enhance its therapeutic potential . One such analog, LIT01-196, has a longer half-life and exhibits vasorelaxant properties . These new compounds favor diuresis and improve cardiac contractility while reducing vascular resistances, making them promising candidates for treating heart failure and water retention/hyponatremic disorders .

Apelin Receptor Structure and Function

Mechanism of Action

Apelin-17 (human, bovine) acetate exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. This binding activates several intracellular signaling pathways, including:

  • Phosphoinositide 3-kinase (PI3K) Pathway
  • Extracellular Signal-Regulated Kinase (ERK1/2) Pathway
  • Protein Kinase B (AKT) Pathway
  • 5’AMP-Activated Protein Kinase (AMPK) Pathway
  • Protein Kinase A (PKA) Pathway

These pathways are involved in various cellular processes such as apoptosis, angiogenesis, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Apelin Isoforms: Apelin-13, Apelin-36

Property Apelin-17 Apelin-13 Apelin-36
Structure 17 residues (KFRRQRPRLSHKGPMPF) 13 residues (QRPRLSHKGPMPF) 36 residues (longer N-terminal)
Receptor Affinity Highest affinity for APJ Moderate affinity; rapid degradation Lower affinity due to flexible N-terminal
Diagnostic Utility AUC = 0.86 for IPAH Limited studies; lower specificity Not validated in clinical studies
Stability Moderate (enhanced by acetate/PEG) Short half-life (ACE2-sensitive) Unstable in plasma
Signaling Bias Balances Gαi and β-arrestin pathways Favors β-arrestin recruitment Unknown
  • Key Findings: Apelin-17 outperforms Apelin-13 and Apelin-36 in IPAH diagnosis (sensitivity: 68%, specificity: 93%) due to its stability and receptor affinity . In neuroprotection, Apelin-17 reduces neuronal apoptosis via β-arrestin-ERK1/2 signaling, whereas Apelin-13 shows weaker effects .

Elabela (ELA) Peptides

Property Apelin-17 ELA-32 ELA-11
Receptor Activation Strong Gαi and β-arrestin activation Potent β-arrestin bias Weak cAMP inhibition (Ki = 14 nM)
Therapeutic Potential Cardiovascular protection Angiogenesis promotion Limited efficacy in vivo
Structural Features C-terminal Phe critical for binding Extended N-terminal enhances stability Shorter sequence; rapid clearance
  • Key Findings :
    • ELA-32 and ELA-21 exhibit higher β-arrestin recruitment than Apelin-17, making them candidates for biased signaling therapies .
    • Apelin-17’s C-terminal phenylalanine is essential for APJ binding, a feature absent in ELA peptides .

Competing Biomarkers in Pulmonary Hypertension

Biomarker Sensitivity Specificity AUC Clinical Utility
Apelin-17 68% 93% 0.86 Independent of hemodynamic parameters
NT-proBNP 86% 72% 0.85 Correlates with right ventricular strain
GDF-15 86% 72% 0.81 Predicts mortality in severe PH
  • Combination Use: Apelin-17 + NT-proBNP + GDF-15 achieves 100% sensitivity but reduces specificity (72%), highlighting its role in rule-out diagnostics .

Q & A

Q. What experimental models are standard for studying Apelin-17's receptor interactions?

Apelin-17’s binding and signaling are typically evaluated using HEK 293 cells expressing human APJ receptors, CHO cells for cAMP inhibition assays, and NP-2/CD4 cell lines for HIV entry blockade studies . Radioligand displacement assays (e.g., using APJ-transfected cells) and forskolin-stimulated cAMP accumulation assays (pIC50 = 9.94) are standard methodologies .

Q. How does Apelin-17 modulate cardiovascular function in basic research settings?

Apelin-17 regulates blood pressure and cardiac function via APJ receptor activation. In vitro, its effects are measured using extracellular acidification rate (ECAR) assays and cAMP inhibition in APJ-expressing CHO cells. In vivo, studies correlate plasma Apelin-17 levels with vascular resistance and heart failure outcomes, employing ELISA and hemodynamic monitoring .

Q. What methodologies confirm Apelin-17’s structural integrity and purity?

Purity (≥95%) is validated via HPLC and mass spectrometry. Structural confirmation uses NMR spectroscopy and circular dichroism (CD) to assess secondary structures (e.g., α-helix/β-sheet transitions) in buffer vs. micellar environments .

Advanced Research Questions

Q. How do membrane interactions influence Apelin-17’s structural dynamics and receptor activation?

Apelin-17 adopts distinct conformations in micellar systems (SDS, DPC, LPPG) via NMR and CD spectroscopy. SDS micelles induce strong cationic interactions with Apelin-17’s basic residues (e.g., R6-L9), enhancing structural convergence in the C-terminal region (M15-F17), critical for APJ binding . Diffusion-ordered NMR (DOSY) quantifies binding ratios (e.g., 100% with LPPG vs. weaker DPC binding), resolving transient membrane-catalyzed activation .

Q. How to resolve conflicting data on Apelin-17’s signaling bias (cAMP vs. β-arrestin pathways)?

Functional selectivity is assessed using pathway-specific assays:

  • cAMP inhibition : Forskolin-stimulated assays in APJ-CHO cells (pIC50 = 9.94) .
  • β-arrestin recruitment : BRET/FRET-based assays (e.g., LogR = 10.34 ± 0.19 for β-arrestin vs. 10.28 ± 0.23 for cAMP) . Discrepancies arise from receptor expression levels, cell types, and structural isoforms (e.g., [Pyr1]apelin-13 vs. Apelin-17) .

Q. What strategies validate Apelin-17 as a biomarker in disease models?

In pneumonia with heart failure neonates, serum Apelin-17 levels inversely correlate with disease severity (AUC = 0.921 when combined with LTB4). Validation involves longitudinal ELISA measurements, ROC analysis, and multivariate regression to adjust for confounders (e.g., age, comorbidities) .

Q. How to interpret Apelin-17’s dual role in HIV entry blockade and cardiovascular regulation?

Apelin-17 competes with HIV-1/2 for APJ receptor binding in NP-2/CD4 cells, measured via viral entry inhibition assays. Simultaneously, its cardiovascular effects are probed using siRNA knockdown of APJ in endothelial cells, followed by vasodilation assays and nitric oxide (NO) release quantification .

Methodological Considerations

Q. What controls are critical for reproducibility in Apelin-17 functional assays?

  • cAMP assays : Include forskolin-only controls and APJ-negative cells to exclude off-target effects.
  • Structural studies : Use buffer-matched controls and validate micelle stability via dynamic light scattering (DLS) .
  • Clinical correlations : Normalize Apelin-17 levels to albumin or creatinine to account for sample variability .

Q. How to address Apelin-17’s solubility challenges in experimental setups?

Apelin-17 acetate salt enhances solubility (100 mg/mL in H2O vs. 1.2 mg/mL for free base). For in vivo studies, prepare stock solutions in DMSO/PEG300/Tween 80 mixtures (e.g., 50 µL DMSO + 300 µL PEG300 + 50 µL Tween 80 + 600 µL ddH2O) to ensure stability .

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